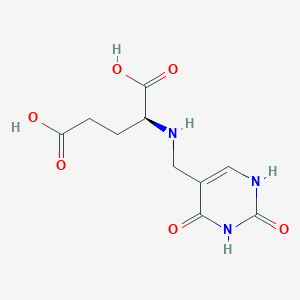

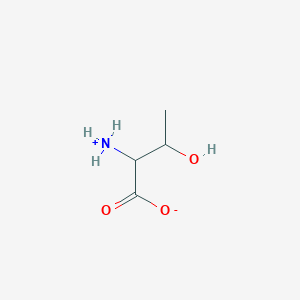

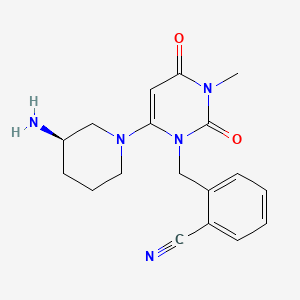

![molecular formula C25H16ClN3O2 B1666959 (E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one CAS No. 1233322-09-2](/img/structure/B1666959.png)

(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one

Descripción general

Descripción

ATP competitive, dual inhibitor of AKT and NFkB pathway

BI-69A11 is a dual inhibitor of AKT and NFkB pathway. It enhances susceptibility of colon cancer cells to mda-7/IL-24-induced growth inhibition by targeting Akt.

Aplicaciones Científicas De Investigación

Cancer Therapy: Targeting Akt Pathway

BI-69A11 is a small molecule inhibitor of the Akt pathway, which plays a crucial role in the progression of colorectal carcinoma (CRC) and melanoma. By inhibiting this pathway, BI-69A11 has shown potential in enhancing the susceptibility of colon cancer cells to apoptosis when combined with mda-7/IL-24, a gene that promotes cancer-selective apoptosis . This suggests its use as a therapeutic agent in treating cancers with overexpression of K-RAS and in managing Akt pathway-related tumorigenesis.

Radiosensitization in Colon Carcinoma

The compound has been studied for its cooperative effect with celecoxib, a COX-2 inhibitor, in enhancing radiosensitization. This combination has been found to modulate DNA damage repair mechanisms, thereby increasing the efficacy of radiotherapy in colon carcinoma . It inhibits the phosphorylation of proteins responsible for ionizing radiation-induced double-strand break repair and attenuates G2/M cell cycle arrest, which could be pivotal in preventing radioresistance.

Apoptosis Induction

BI-69A11’s ability to induce apoptosis in cancer cells is significant for its application in cancer therapy. It targets the Akt pathway, which is involved in cell survival and proliferation, leading to the activation of apoptotic pathways in a p53-independent manner . This property can be exploited to develop cancer treatments that specifically induce cell death in tumor cells without affecting normal cells.

Anti-Angiogenic Effects

In addition to its direct effects on tumor cells, BI-69A11 has shown anti-angiogenic effects in vitro and in vivo. This means it can inhibit the formation of new blood vessels that tumors need for growth and metastasis . This application is particularly important in the context of solid tumors, where angiogenesis plays a critical role in tumor progression.

Combination Therapy

The use of BI-69A11 in combination with other therapeutic agents, such as mda-7/IL-24 and celecoxib, has demonstrated a synergistic effect in cancer treatment . This highlights its potential as part of a multi-drug regimen, which is a common approach in cancer therapy to overcome drug resistance and enhance treatment efficacy.

Mecanismo De Acción

Target of Action

BI-69A11, also known as (E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one, is primarily targeted towards Akt , a protein kinase involved in cell survival and growth . Akt is a key player in the PI3K-Akt pathway, which regulates multiple cellular activities including cell cycle, proliferation, growth, apoptosis, autophagy, and protein synthesis .

Mode of Action

BI-69A11 acts as an inhibitor of Akt . It effectively suppresses the phosphorylation of Akt, thereby inhibiting its activity . This inhibition disrupts the downstream signaling pathways of Akt, leading to changes in cellular processes such as cell survival, growth, and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by BI-69A11 is the PI3K-Akt pathway . By inhibiting Akt, BI-69A11 disrupts this pathway, affecting downstream effects such as cell survival, growth, and proliferation . The compound also enhances the susceptibility of cancer cells to apoptosis, or programmed cell death .

Pharmacokinetics

The effectiveness of bi-69a11 in inhibiting growth in melanoma cells and inducing apoptosis in colorectal carcinoma cells suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The primary result of BI-69A11’s action is the inhibition of cell growth and induction of apoptosis in cancer cells . This is achieved through the inhibition of Akt and disruption of the PI3K-Akt pathway . In colorectal carcinoma cells, for example, BI-69A11 has been shown to enhance susceptibility to apoptosis .

Propiedades

IUPAC Name |

3-[(E)-3-(1H-benzimidazol-2-yl)prop-2-enoyl]-6-chloro-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16ClN3O2/c26-16-10-11-18-17(14-16)23(15-6-2-1-3-7-15)24(25(31)29-18)21(30)12-13-22-27-19-8-4-5-9-20(19)28-22/h1-14H,(H,27,28)(H,29,31)/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOKKVUBLNZTCT-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of BI-69A11?

A: BI-69A11 primarily acts by inhibiting the AKT/PKB pathway. [] This pathway plays a critical role in cell survival and proliferation, and its overactivation is implicated in various cancers. BI-69A11 effectively inhibits the phosphorylation of AKT at the Ser473 residue, a key step for its activation. [, ]

Q2: Does BI-69A11 target any other signaling pathways besides AKT?

A: Yes, research indicates that BI-69A11 also targets the NF-κB pathway. [] This pathway regulates inflammation, cell survival, and proliferation, contributing to tumor development. BI-69A11 inhibits TNF-α-stimulated IKKα/β and IκB phosphorylation, ultimately suppressing NF-κB reporter gene expression. []

Q3: How does BI-69A11 affect autophagy and apoptosis in cancer cells?

A: Studies suggest that BI-69A11 induces autophagy as an early event followed by apoptosis in cancer cells. [] This is evidenced by the conversion of LC3-I to LC3-II, decreased p62 levels, and accumulation of autophagic vacuoles. [] Subsequently, the activation of caspase-3 and -9 confirms the induction of apoptosis. []

Q4: Is there evidence of BI-69A11's efficacy in vivo?

A: Yes, BI-69A11 has demonstrated promising anti-tumor activity in vivo. For instance, it effectively inhibited melanoma development in a genetically modified mouse model (Nras(Q61K)::Ink4a−/−). [] Additionally, intraperitoneal injections of BI-69A11 led to significant regression of melanoma tumor xenografts. []

Q5: Has BI-69A11 shown efficacy against specific cancer types?

A: Research suggests BI-69A11 exhibits efficacy against various cancer cell lines, including melanoma, [, , ] prostate, [, ] and colon cancer. [, , ] Notably, it has shown potential in inhibiting epithelial-to-mesenchymal transition (EMT) in colon carcinoma, a crucial process in cancer metastasis. []

Q6: Are there any known resistance mechanisms to BI-69A11?

A: Studies in the Nras(Q61K)::Ink4a−/− mouse model revealed that BI-69A11-resistant tumors exhibited increased CD45 expression, suggesting a potential role of immune cell infiltration in resistance. [] Additionally, upregulation of gene networks associated with the cytoskeleton, DNA damage response, and small molecule transport were observed in resistant tumors. []

Q7: Have any structural modifications of BI-69A11 been explored?

A: Yes, SAR studies focusing on BI-69A11 have led to the development of novel fluorinated derivatives. These derivatives demonstrate increased cellular potency in inhibiting AKT and IKKs. []

Q8: Are there any ongoing efforts to optimize BI-69A11 for clinical use?

A: While specific details regarding formulation strategies are not available in the provided research, researchers have highlighted the need for further development of BI-69A11 for clinical assessment. [, ] This suggests ongoing efforts to optimize the compound for therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

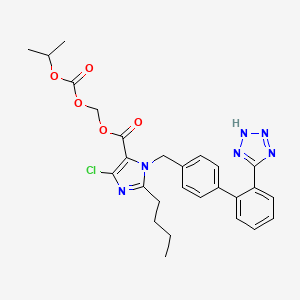

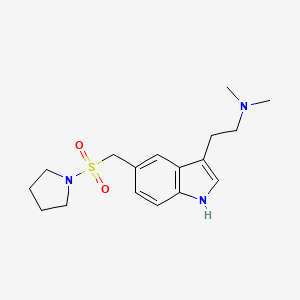

![6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1666895.png)